16-(furan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Description
16-(Furan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione is a complex pentacyclic compound featuring fused heterocyclic rings with oxygen (12,18-dioxa) and nitrogen (16-aza) atoms. The furan-2-ylmethyl substituent at position 16 distinguishes it from structurally related analogs.
Properties
IUPAC Name |
16-(furan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-20-14-5-1-2-6-15(14)21(26)23-19(20)16-7-8-18-17(22(16)29-23)11-24(12-28-18)10-13-4-3-9-27-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBBJYYGLPEDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-(furan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione involves multiple steps, starting with the preparation of the furan ring and subsequent cyclization reactions to form the pentacyclic structure. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The furan ring and other reactive sites in the molecule can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 16-(furan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules, leading to alterations in cellular processes and pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Research Findings
Computational Similarity Metrics
- Shape similarity (ST) ≥ 0.8 and feature similarity (CT) ≥ 0.5 (per PubChem3D criteria) suggest high 3D similarity between the target compound and its phenylethyl analog, despite substituent differences .
Crystallographic Insights
- SHELX software, widely used for small-molecule refinement, could resolve the target compound’s conformation, leveraging techniques applied to related structures .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C23H19NO5 , with a molecular weight of approximately 389.407 g/mol . The structure features a unique pentacyclic framework that may influence its biological interactions.
Structural Features
- Pentacyclic System : The compound's pentacyclic structure suggests potential for diverse interactions with biological macromolecules.
- Furan Ring : The presence of the furan moiety may enhance its reactivity and biological activity due to the electron-rich nature of the furan ring.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of azapentacyclic compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
A study examining structurally related compounds demonstrated that they inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests that our compound could potentially exhibit similar effects.
Antimicrobial Activity
The compound may also possess antimicrobial properties. Research has documented that compounds featuring furan and azapentacyclic structures often show activity against Gram-positive and Gram-negative bacteria.
Research Findings
In vitro assays revealed that derivatives with similar frameworks displayed minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli.
The biological activity of the compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication processes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways may contribute to its anticancer and antimicrobial effects.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
